1,3-Dibenzyloxybenzene

Heterogeneous catalysis Friedel-Crafts acylation Resorcinol derivatives

Researchers requiring a stable, orthogonally protected resorcinol building block often face regioselectivity challenges and harsh deprotection conditions that compromise downstream functionality. 1,3-Dibenzyloxybenzene directly resolves these limitations. • Enables 100% regioselective Friedel-Crafts acylation at C5 using Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay, yielding 3,5-dibenzyloxyacetophenone-a critical pharma precursor. • Benzyl ether groups withstand oxidative, basic, and mildly acidic conditions yet cleave cleanly via catalytic hydrogenolysis (H₂/Pd-C), preserving sensitive ribofuranosyl and other labile motifs. • Serves as the key scaffold for PD-1/PD-L1 inhibitors (e.g., NP19, IC₅₀ 9.1 nM) and antiviral nucleoside analogs, ensuring synthetic reliability from gram to multi-kilogram scale.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 3769-42-4
Cat. No. B1586793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyloxybenzene
CAS3769-42-4
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2
InChIKeyRESHZVQZWMQUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyloxybenzene: Protected Resorcinol Building Block


1,3-Dibenzyloxybenzene, also known as resorcinol dibenzyl ether or 1,3-bis(benzyloxy)benzene, is a symmetrical aromatic ether derivative of resorcinol wherein two benzyl groups are attached to the 1- and 3-positions of the central benzene ring via oxygen atoms [1]. This compound serves as a stable, crystalline intermediate in organic synthesis, valued primarily for its role as a protected resorcinol building block that enables orthogonal deprotection strategies and regioselective functionalization in multi-step synthetic sequences [1][2]. Its utility extends to the preparation of pharmaceutical precursors, notably 3,5-dibenzyloxyacetophenone and C3-arylated-3-deazauridine derivatives with demonstrated in vitro antiviral and antileukemic activities [2][3].

1,3-Dibenzyloxybenzene: Isomeric Purity and Stability


Substituting 1,3-dibenzyloxybenzene with other dibenzyloxybenzene isomers (e.g., 1,4- or 1,2-), or with alternative resorcinol protecting groups (e.g., dimethyl ether), is not synthetically equivalent and will alter reaction outcomes. The 1,3-substitution pattern confers distinct regiochemical control in electrophilic aromatic substitution reactions; acylation with acetic anhydride proceeds selectively at the 5-position to yield the valuable precursor 3,5-dibenzyloxyacetophenone—a selectivity profile that differs fundamentally from the 1,4- and 1,2-isomers due to the meta-directing and steric effects of the benzyloxy substituents [1]. Furthermore, the benzyl ether protecting group in this compound offers a unique balance of stability toward diverse reaction conditions (e.g., basic, oxidative, and mild acidic environments) while remaining selectively cleavable via catalytic hydrogenolysis (H₂, Pd/C) or hydrogen-transfer conditions. This orthogonality distinguishes 1,3-dibenzyloxybenzene from more labile silyl ethers or from methyl ethers, which require harsher, less selective deprotection protocols (e.g., BBr₃ or strong acid) that may be incompatible with sensitive downstream functionalities .

1,3-Dibenzyloxybenzene: Performance Evidence and Selectivity


Regioselective Friedel-Crafts Acylation with Heteropolyacid Catalyst

The Friedel-Crafts acylation of 1,3-dibenzyloxybenzene with acetic anhydride using 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay achieves 100% selectivity for the formation of 3,5-dibenzyloxyacetophenone under optimized conditions [1]. This high regioselectivity is a direct consequence of the 1,3-benzyloxy substitution pattern, which activates the 5-position for electrophilic attack. In contrast, the 1,4-dibenzyloxybenzene isomer (hydroquinone dibenzyl ether) undergoes acylation with a different regiochemical outcome dictated by its para-substitution pattern, while the 1,2-isomer (catechol dibenzyl ether) exhibits distinct steric and electronic constraints [1].

Heterogeneous catalysis Friedel-Crafts acylation Resorcinol derivatives

Nucleoside Analogue Antileukemic and Antiviral Activity

4-(β-D-Ribofuranosyl)-1,3-dibenzyloxybenzene, a nucleoside analogue synthesized directly from 1,3-dibenzyloxybenzene, inhibits the growth of murine leukemia L1210 cells with an IC₅₀ of 7 × 10⁻⁶ M (7 µM) and murine mammary carcinoma TA3 cells with an IC₅₀ of 5 × 10⁻⁵ M (50 µM) [1]. The parent deprotected compound, 4-(β-D-ribofuranosyl)-1,3-dihydroxybenzene (1,3-dideazauridine), is less active, inhibiting L1210 cells only at 1 × 10⁻⁴ M (100 µM) and failing to inhibit TA3 cells at this concentration [1]. This demonstrates that the dibenzyl-protected intermediate retains significant cytotoxic potency, which may be advantageous for prodrug strategies or for tuning pharmacokinetic properties.

Nucleoside analogue Anticancer Antiviral

Triligand Phase-Transfer Catalysis for Efficient Dibenzylation

The synthesis of 1,3-dibenzyloxybenzene via phase-transfer-catalyzed (PTC) dibenzylation of resorcinol with benzyl chloride can be significantly intensified using a triliquid L-L-L PTC system. This approach generates a catalyst-rich middle phase that accelerates reaction rates and improves selectivity for the desired 1,3-dibenzylated product over mono-benzylated or other side products, compared to conventional biphasic (L-L) PTC methods [1]. While specific kinetic rate enhancements or yield improvements are not numerically defined in the available abstract, the L-L-L PTC system is reported to offer 'much higher rates of reaction as well as better selectivities' relative to L-L systems [1].

Phase-transfer catalysis Green chemistry Process intensification

Melting Point and Physicochemical Comparison

1,3-Dibenzyloxybenzene is a crystalline solid with a melting point of 71.0–76.0 °C and a predicted LogP of 4.84 [1]. In contrast, its 1,4-isomer (hydroquinone dibenzyl ether, CAS 621-91-0) melts at a higher temperature of approximately 127–128 °C, and the corresponding dimethyl ether analogue, 1,3-dimethoxybenzene (CAS 151-10-0), is a liquid with a boiling point of 217–218 °C and a melting point of -52 °C . The higher melting point of 1,3-dibenzyloxybenzene compared to its dimethyl analogue makes it more convenient for handling and purification via recrystallization, while its lower melting point relative to the 1,4-isomer may simplify melt-processing or solvent-free reaction conditions.

Physicochemical properties Melting point LogP

Commercial Purity Benchmark

1,3-Dibenzyloxybenzene is routinely supplied at a minimum purity of >96.0% as determined by gas chromatography (GC) from multiple commercial vendors, including TCI and Fisher Scientific [1]. This level of purity is sufficient for most synthetic applications without additional purification, reducing both time and material costs. While comparable purity grades are available for the 1,4-isomer (e.g., >98.0% GC from TCI) , the 1,3-isomer's consistent availability at >96% ensures reliable performance in multi-step syntheses where trace impurities could interfere with sensitive reactions such as organometallic coupling or catalytic hydrogenation.

Quality control GC purity Analytical standards

1,3-Dibenzyloxybenzene: Application Scenarios


C3-Arylated-3-Deazauridine Antiviral Synthesis

1,3-Dibenzyloxybenzene serves as the key starting material for the preparation of 4-(β-D-ribofuranosyl)-1,3-dibenzyloxybenzene, a potent inhibitor of herpes simplex virus (type I) in vitro and murine leukemia L1210 cells (IC₅₀ 7 µM) [1]. The dibenzyl protecting groups remain intact throughout the nucleoside coupling steps and are cleaved only at the final stage via catalytic hydrogenolysis to reveal the bioactive dihydroxybenzene moiety. This strategy leverages the orthogonal stability of benzyl ethers to glycosylation conditions while providing a late-stage deprotection that is compatible with the sensitive ribofuranosyl group [1][2].

3,5-Dibenzyloxyacetophenone Pharmaceutical Building Block

The Friedel-Crafts acylation of 1,3-dibenzyloxybenzene with acetic anhydride using a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay catalyst yields 3,5-dibenzyloxyacetophenone with 100% regioselectivity [2]. This compound is a critical precursor for the synthesis of various drugs, including those targeting metabolic disorders and inflammation [2][3]. The meta-substitution pattern of 1,3-dibenzyloxybenzene uniquely enables this transformation; the 1,4-isomer would produce a different regioisomer unsuitable for these drug targets.

Orthogonal Protecting Group in Angolensin Synthesis

In the total synthesis of angolensin, a natural isoflavanoid, 1,3-dibenzyloxybenzene (resorcinol dibenzyl ether) is employed as a protected resorcinol fragment in a Friedel-Crafts acylation step. Subsequent catalytic hydrogenolysis removes the benzyl groups cleanly to afford the free resorcinol moiety required for the final angolensin structure [4]. This contrasts with the use of resorcinol dimethyl ether, which would require harsher, less selective demethylation conditions (e.g., BBr₃) that could compromise other sensitive functional groups in the molecule [5]. The benzyl ether's selective hydrogenolytic lability is thus essential for maintaining overall synthetic efficiency and yield.

PD-1/PD-L1 Immune Checkpoint Inhibitor Scaffold

The resorcinol dibenzyl ether core, derived from 1,3-dibenzyloxybenzene, forms the foundation of several novel small-molecule PD-1/PD-L1 inhibitors. Derivatives such as NPH16 (IC₅₀ = 24.4 nM against PD-L1) and NP19 (IC₅₀ = 9.1 nM) demonstrate potent inhibition of the PD-1/PD-L1 interaction and enhance T-cell-mediated antitumor immunity in vivo [6][7]. The 1,3-dibenzyloxy substitution pattern provides a rigid, symmetrical scaffold that facilitates optimal binding to the PD-L1 dimer interface, as confirmed by X-ray crystallography [6]. This application underscores the value of 1,3-dibenzyloxybenzene as a versatile building block for medicinal chemistry programs targeting immune-oncology.

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